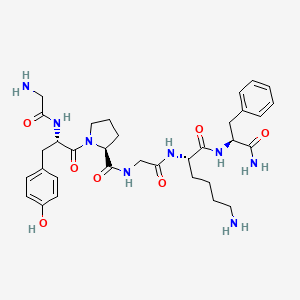
395069-92-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 395069-92-8 is also known as MPG, HIV related . It is a 27-amino acid peptide derived from both the nuclear localization sequence of SV40 large T antigen and the fusion peptide domain of HIV-1 gp41 . This peptide is capable of delivering nucleic acids and oligonucleotides into cultured cells .
Applications De Recherche Scientifique
Advancements in Nanoparticle Synthesis
The scientific research applications of 395069-92-8 involve advancements in the synthesis of inorganic nanoparticles. These nanoparticles have significant implications for the development of new materials, contributing to industries like electronics. Innovations in semiconducting materials, leading to technological breakthroughs from vacuum tubes to chips, illustrate this impact (Cushing, Kolesnichenko, & O'Connor, 2004).
Ethical and Social Aspects of Research
The research also touches on the importance of addressing ethical and social concerns in scientific advancements. This includes public engagement efforts and policy-making to guide research in areas like genomics, synthetic biology, and nanotechnology, ensuring that societal concerns are respected (Schuurbiers & Fisher, 2009).
Implications for Policy and Technology
Another application lies in the realm of policy and technology. Scientific research, including that of this compound, creates applications and technologies benefiting humanity and generating wealth. This research theme was highlighted in the 2013 AAAS Annual Meeting, underlining the dual aspects of beauty and benefits derived from science (Press, 2013).
Contribution to Drug Discovery
While not directly related to drug use or dosage, it's noteworthy that the compound's research contributes to the broader field of drug discovery. The intersection of molecular biology, pharmacology, and clinical sciences in drug research has significantly progressed medicine, although this specific compound's role in this context is not detailed (Drews, 2000).
Development in Energy Chemistry
Furthermore, the compound plays a role in the development of energy chemistry, contributing to transformative energy technologies. This includes the chemical production and conversion of various energy forms, which is vital for sustainable energy advancements (Liang, Jiang, & Zhang, 2021).
Enhancement of Scientific Credibility
Research on this compound contributes to enhancing scientific credibility, especially in the context of the growing contrast between scientific breakthroughs and societal challenges. It underscores the need for reinforcing scientific education and advocating a methodology that links various scientific disciplines (Vekemans, 2023).
Mécanisme D'action
Propriétés
Numéro CAS |
395069-92-8 |
|---|---|
Formule moléculaire |
C₁₂₆H₂₀₁N₃₅O₃₃S |
Poids moléculaire |
2766.22 |
Séquence |
One Letter Code: GALFLGFLGAAGSTMGAWSQPKSKRKV |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













